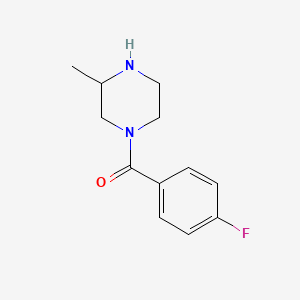

1-(4-Fluorobenzoyl)-3-methylpiperazine

Overview

Description

1-(4-Fluorobenzyl)piperazine is a chemical compound with the empirical formula C11H15FN2. It is used as a precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .

Scientific Research Applications

Molecular Structure and Spectroscopy

Molecular Structure Analysis : The molecular structure and vibrational frequencies of 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, a compound related to 1-(4-Fluorobenzoyl)-3-methylpiperazine, have been investigated using DFT and HF methods. The research provides insights into the compound's conformational stability and energy gap, enhancing understanding of its stability and molecular behavior (Taşal & Kumalar, 2012).

Vibrational Spectroscopy and Decomposition Analysis : The vibrational spectra and molecular decomposition of a related molecule, 6FPB, were studied using techniques like FTIR, UV-Vis, and NMR. This research sheds light on the bond structure and electronic transitions of the molecule, relevant for understanding the properties of this compound (Tanişli et al., 2019).

Crystallography and Supramolecular Chemistry

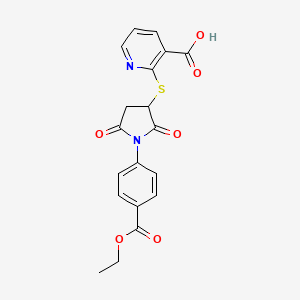

- Hydrogen-Bonding Salts Formation : The study of 1-methylpiperazine crystallizing with aromatic carboxylic acids demonstrates the formation of multi-component hydrogen-bonding salts. These findings are crucial for understanding the potential of this compound in forming complex molecular structures (Yu et al., 2015).

Chemical Synthesis and Application

Derivatization Reagents for Steroids : The development of new derivatization reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine indicates the potential use of this compound in enhancing the sensitivity of steroid detection in medical and biochemical applications (Nishio et al., 2007).

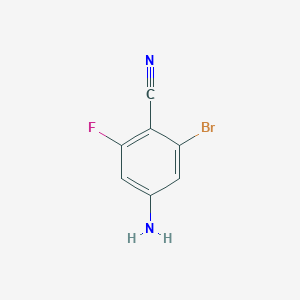

Antimicrobial Evaluation : The synthesis of compounds with 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, closely related to this compound, shows promise in developing new antimicrobial agents (Al-Harthy et al., 2018).

Pharmacological Potential

Dopamine and Serotonin Receptor Modulators : The synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole and its arylpiperazinyl mannich bases highlights the relevance of similar structures in modulating neurotransmitter receptors, suggesting potential pharmacological applications for this compound (Srinivas et al., 1998).

Anticonvulsant and Antimycobacterial Activities : Research on derivatives of 1-(4-fluorobenzoyl) compounds demonstrates their potential in treating convulsions and mycobacterial infections, providing a basis for exploring similar applications for this compound (Gülerman et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPGLIUERDLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

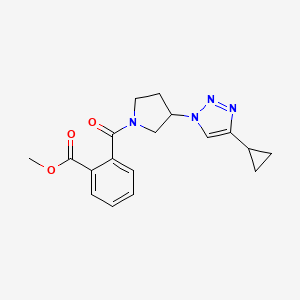

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)

![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2404459.png)

![5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2404461.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)